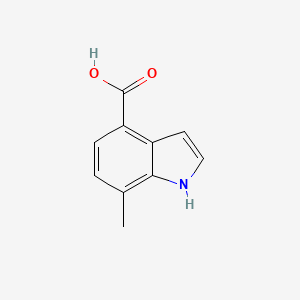

7-methyl-1H-indole-4-carboxylic acid

Overview

Description

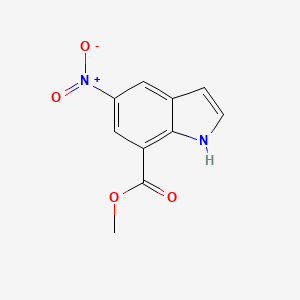

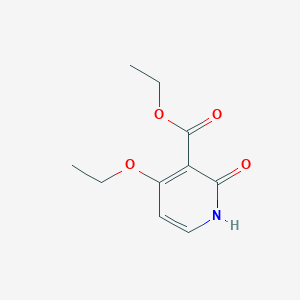

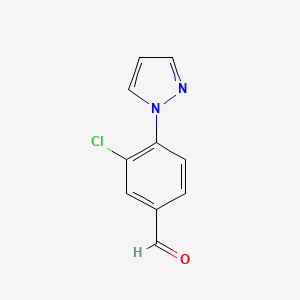

7-methyl-1H-indole-4-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological activity . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave a corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular formula of 7-methyl-1H-indole-4-carboxylic acid is C10H9NO2 . Its InChI is InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)9-7(6)4-5-11-9/h2-5,11H,1H3,(H,12,13) .Chemical Reactions Analysis

Indole derivatives, including 7-methyl-1H-indole-4-carboxylic acid, have been the focus of many researchers due to their pharmaceutical applications . They have been used in the treatment of various disorders in the human body .Physical And Chemical Properties Analysis

The molecular weight of 7-methyl-1H-indole-4-carboxylic acid is 175.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 175.063328530 g/mol .Scientific Research Applications

Comprehensive Analysis of 7-Methyl-1H-indole-4-carboxylic Acid Applications

7-Methyl-1H-indole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various scientific research fields due to its structural similarity to naturally occurring indoles. Below is a detailed analysis of its unique applications across different scientific domains.

Synthesis of Alkaloid Derivatives: Indole derivatives are prevalent in many natural alkaloids, which possess a wide range of biological activities. The substitution at the 7-methyl group on the indole ring of 7-methyl-1H-indole-4-carboxylic acid can lead to the synthesis of novel alkaloid derivatives with potential therapeutic applications, especially in the treatment of cancer and microbial infections .

Development of Histamine H3 Antagonists: Histamine H3 receptors are involved in various neurological processes. Substituted indole derivatives, synthesized using 7-methyl-1H-indole-4-carboxylic acid as a reactant, can act as potent histamine H3 antagonists. These compounds have potential applications in treating neurological disorders such as sleep disturbances, Alzheimer’s disease, and schizophrenia .

Inhibitors of 15-Lipoxygenase-1: The enzyme 15-lipoxygenase-1 plays a significant role in the metabolism of fatty acids and is implicated in various inflammatory and hyperproliferative diseases. Research indicates that derivatives of 7-methyl-1H-indole-4-carboxylic acid can be used to develop selective inhibitors of this enzyme, which may be beneficial in treating conditions like asthma, atherosclerosis, and certain cancers .

Hedgehog Pathway Inhibition: The Hedgehog signaling pathway is critical in embryonic development and has been linked to the progression of various cancers when dysregulated. Compounds derived from 7-methyl-1H-indole-4-carboxylic acid have been identified as inhibitors of Gli1-mediated transcription in the Hedgehog pathway, offering a potential avenue for cancer therapeutics .

Construction of Biologically Active Molecules: Due to the indole core’s biological significance, 7-methyl-1H-indole-4-carboxylic acid serves as a building block for constructing biologically active molecules. These molecules can exhibit diverse properties, including antiviral, antibacterial, and antifungal activities, making them valuable in drug discovery and development .

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The construction of indoles as a moiety in selected alkaloids is an area of interest . Future research may focus on testing indole scaffolds for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

Indole derivatives, a group to which 7-methyl-1h-indole-4-carboxylic acid belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes at the cellular level

Biochemical Pathways

Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 7-Methyl-1H-Indole-4-Carboxylic Acid could potentially affect pathways related to tryptophan metabolism.

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of 7-Methyl-1H-Indole-4-Carboxylic Acid would require further investigation.

Action Environment

It is known that changes in food intake and gut microbiota can greatly impact the metabolic concentration of indole in the intestine , which may in turn influence the action of 7-Methyl-1H-Indole-4-Carboxylic Acid.

properties

IUPAC Name |

7-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)7-4-5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQLQESMDBGOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1H-indole-4-carboxylic acid | |

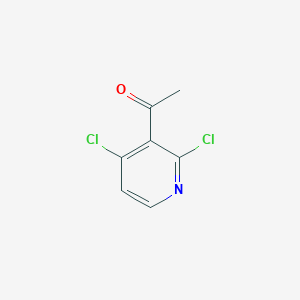

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)

![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)

![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)

![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)